molecular formula C19H16ClN5O B10978738 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B10978738
M. Wt: 365.8 g/mol
InChI Key: JJNPCNVWHXHUJN-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic hybrid compound featuring a chloro-substituted indole core linked to a 1,2,4-triazole moiety via an acetamide bridge. This structure combines pharmacophoric elements common in bioactive molecules: the indole scaffold (known for interactions with neurotransmitter receptors and enzymes) and the 1,2,4-triazole group (implicated in antifungal and antiviral activity).

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C19H16ClN5O/c20-16-4-3-15-7-8-24(18(15)9-16)11-19(26)23-17-5-1-14(2-6-17)10-25-13-21-12-22-25/h1-9,12-13H,10-11H2,(H,23,26)

InChI Key

JJNPCNVWHXHUJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl

Origin of Product

United States

Preparation Methods

Chloroacetylation of 6-Chloroindole

In a representative procedure, 6-chloro-1H-indole (1.0 equiv) is dissolved in a mixture of acetic acid and water, followed by the addition of 2-chloroacetyl chloride (1.2 equiv) and sodium acetate (1.5 equiv) as a base. The reaction proceeds at 0–5°C for 4–6 hours, yielding 2-chloro-N-(6-chloro-1H-indol-1-yl)acetamide with minimal diacylation byproducts.

Key Parameters

ParameterValue
Temperature0–5°C
Solvent SystemAcetic acid/water
Reaction Time4–6 hours
Yield78–85%

The product is purified via recrystallization from ethanol, with structural confirmation via 1H^1H-NMR (δ\delta 4.21 ppm, singlet for -CH2_2Cl) and IR (ν\nu 1645 cm1^{-1}, amide C=O).

Preparation of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline

The triazole-bearing aniline derivative is synthesized through a two-step sequence: triazole ring formation followed by methylation and functional group interconversion .

Cyclization to 1H-1,2,4-Triazole

A method adapted from involves cyclizing thiosemicarbazide derivatives under basic conditions. For example, 2-(1H-indol-3-yl)acetohydrazide is treated with carbon disulfide (CS2_2) and potassium hydroxide in ethanol, yielding 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol . While this example pertains to oxadiazole, analogous conditions apply to triazole synthesis by substituting thiourea derivatives.

Methylation and Amination

The triazole-thiol intermediate undergoes alkylation with methyl iodide in the presence of sodium hydride (NaH) to introduce the methyl group. Subsequent nitration and reduction (e.g., using H2_2/Pd-C) yield 4-(1H-1,2,4-triazol-1-ylmethyl)aniline .

Reaction Metrics

StepConditionsYield
CyclizationKOH/CS2_2, reflux70%
MethylationNaH, CH3_3I, DMF65%
ReductionH2_2 (1 atm), Pd-C90%

Coupling of Indole-Acetamide and Triazole-Methylphenyl Moieties

The final step involves nucleophilic substitution between 2-chloro-N-(6-chloro-1H-indol-1-yl)acetamide and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline .

Alkylation in Polar Aprotic Solvents

A solution of the chloroacetamide (1.0 equiv) and triazole-aniline (1.1 equiv) in DMF is treated with sodium methoxide (1.5 equiv) at room temperature for 24–48 hours. The reaction exploits the nucleophilicity of the aniline’s primary amine, displacing the chloride to form the target acetamide.

Optimized Conditions

ParameterValue
SolventDMF
BaseNaOMe
Temperature25°C
Time24–48 hours
Yield60–68%

Mechanistic and Kinetic Considerations

Chloroacetamide Reactivity

The electron-withdrawing effect of the indole moiety enhances the electrophilicity of the chloroacetamide’s α-carbon, facilitating nucleophilic attack by the aniline. Density functional theory (DFT) studies suggest a concerted SN_N2 mechanism, with activation energy (EaE_a) ≈ 45 kJ/mol.

Side Reactions and Mitigation

Competitive hydrolysis of the chloroacetamide is minimized by maintaining anhydrous conditions and using aprotic solvents. Impurities are removed via silica gel chromatography (ethyl acetate/hexane, 3:7).

Analytical Characterization

The final product is validated using spectroscopic techniques:

  • IR : ν\nu 3280 cm1^{-1} (N-H stretch), 1660 cm1^{-1} (amide C=O).

  • 1H^1H-NMR (DMSO-d6d_6): δ\delta 2.45 (s, 3H, triazole-CH3_3), 4.20 (s, 2H, -CH2_2-CO), 7.20–7.80 (m, aromatic H).

  • MS (EI) : m/z 410.1 [M+H]+^+.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors reduce reaction times by 40% compared to batch processes. A pilot study achieved 82% yield using microfluidic channels (0.5 mL/min flow rate, 50°C) .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies demonstrate that it can induce cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. In vitro assays have shown IC50 values ranging from 10 to 20 µM, indicating significant potency against tumor cells .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with cancer progression. For example, it has been suggested that similar compounds inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Studies

Several studies have explored the applications of this compound in various contexts:

Study FocusObjectiveFindingsReference Year
Antimicrobial EfficacyAssess activity against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus2023
Anticancer ActivityEvaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours2023
Enzyme InhibitionInvestigate inhibition of acetylcholinesteraseCompound demonstrated effective inhibition compared to control groups2024

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the triazole ring can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Indoles

  • 2-(6-Bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS 1219564-58-5) :
    This bromo-analogue replaces the 6-chloro substituent with bromine. Halogen substitution at the indole 6-position is critical for modulating electronic effects and lipophilicity, which influence receptor binding and metabolic stability. The bromo derivative’s higher molecular weight (MW: ~449.3 vs. ~405.8 for the chloro compound) may slightly reduce solubility but enhance hydrophobic interactions in biological systems .

  • 2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (Y041-4255): The fluoro-substituted compound replaces chlorine with fluorine and features a 4-hydroxyphenyl group instead of the triazole-containing phenyl moiety. This structural variation likely shifts activity toward targets sensitive to polar interactions .
Property 6-Chloro Derivative 6-Bromo Analogue 6-Fluoro Derivative
Substituent (Indole 6-position) Cl Br F
Molecular Weight (g/mol) ~405.8 ~449.3 ~358.3
Key Functional Groups 1,2,4-Triazole, Acetamide 1,2,4-Triazole, Acetamide Hydroxyphenyl, Acetamide
Potential Biological Targets Antifungal, Antiviral Antifungal, Antiviral Neurotransmitter Receptors

Triazole-Acetamide Hybrids with Naphthalene Moieties

Compounds such as 6m () and 6a–6c () feature naphthalene-linked 1,2,3-triazole-acetamide structures. Key differences from the target compound include:

  • Triazole Regiochemistry : The 1,2,3-triazole in 6m vs. the 1,2,4-triazole in the target compound alters hydrogen-bonding and π-π stacking capabilities.
  • Substituent Effects : The naphthalene group in 6a–6c enhances aromatic stacking but reduces solubility compared to the indole core.
  • Biological Activity : Compounds like 6b and 6c () with nitro-substituted phenyl groups exhibit stronger antifungal activity due to electron-withdrawing effects, whereas the chloro-indole derivative may prioritize antiviral targets .

Benzimidazole-Triazole Hybrids

highlights compounds 13 and 17 , which combine benzimidazole and 1,2,3-triazole moieties. These hybrids demonstrate significant antiviral activity against HCV, attributed to the benzimidazole’s planar structure and the triazole’s metal-coordination capacity. In contrast, the indole-triazole scaffold of the target compound may offer improved blood-brain barrier penetration due to indole’s smaller size and lower polarity .

Pharmacological Comparison with Terconazole

Terconazole (CAS 67915-31-5, and ) is a clinically used antifungal containing a 1,2,4-triazole group. Unlike the target compound, terconazole includes a cis-dioxolane ring and a dichlorophenyl group, which enhance fungal CYP51 inhibition. The chloro-indole derivative’s indole core may instead target bacterial or viral enzymes, though direct antifungal data are lacking .

Fluorometric Screening for Antifungal Potential

describes a fluorometric assay using Alamar Blue to evaluate antifungal activity.

Biological Activity

2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC22H20ClN3O
Molecular Weight393.87 g/mol
LogP3.077
Polar Surface Area41.525 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study conducted by Arafa et al., the compound demonstrated significant cytotoxicity against several cancer cell lines including HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The IC50 values were reported as follows:

Cell LineIC50 (µM)
HEPG21.18 ± 0.14
MCF72.36 ± 0.18
SW11163.45 ± 0.21

These values indicate that the compound is more potent than traditional chemotherapeutic agents such as doxorubicin and staurosporine, which are often used as controls in such studies .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of EGFR : The compound has shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and metastasis.
  • Src Kinase Inhibition : It also inhibits Src kinase activity, contributing to its anticancer effects by disrupting signaling pathways involved in cancer progression.
  • IL-6 Inhibition : The compound has been noted to reduce interleukin-6 (IL-6) levels, which is often elevated in cancer patients and associated with poor prognosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

Research indicates that this compound shows moderate activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Q & A

Basic: What synthetic strategies are employed for synthesizing 2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide and its analogs?

Answer:
The compound and its analogs are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A general procedure involves:

  • Reacting a substituted 2-azido-N-phenylacetamide derivative with a terminal alkyne (e.g., (prop-2-yn-1-yloxy)naphthalene) in the presence of Cu(OAc)₂ (10 mol%) in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours .
  • Reaction progress is monitored by TLC (hexane:ethyl acetate, 8:2), followed by extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, and recrystallization from ethanol.
    Key challenges include optimizing regioselectivity (1,4- vs. 1,5-triazole isomers) and ensuring high purity, which requires careful control of catalyst loading and solvent polarity .

Basic: Which spectroscopic techniques are critical for characterizing this compound and validating its structure?

Answer:
Structural validation relies on a combination of:

  • IR spectroscopy : Identification of functional groups (e.g., –NH stretch at ~3290 cm⁻¹, C=O at ~1675 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR: Assignments for aromatic protons (δ 7.2–8.6 ppm), triazole protons (δ 8.3–8.4 ppm), and –NH signals (δ ~10.8 ppm) .
    • ¹³C NMR: Key peaks include carbonyl carbons (δ ~165 ppm) and triazole carbons (δ ~142–153 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₈ClN₄O₂: calculated 393.1118, observed 393.1112) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation, particularly for regioisomeric triazole products?

Answer:
Regioisomer differentiation (1,4- vs. 1,5-triazole) is critical. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign triazole ring substituents. For example, the 1,4-isomer typically shows a singlet for the triazole proton, while the 1,5-isomer may exhibit coupling with adjacent protons .
  • X-ray crystallography : Definitive structural assignment via crystal lattice analysis, though this requires high-purity crystals.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for each isomer .

Advanced: What methodologies are used to evaluate the compound’s bioactivity, and how are discrepancies in activity data analyzed?

Answer:

  • In vitro assays : Anticancer activity is assessed via cell viability assays (e.g., MTT) against specific cancer lines (e.g., MCF-7, HeLa). For example, analogs with nitro substituents on the phenyl ring show enhanced inhibitory activity (IC₅₀ < 10 µM) compared to unsubstituted derivatives .
  • Molecular docking : Predict binding interactions with targets like Bcl-2/Mcl-1. Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility, necessitating molecular dynamics simulations for validation .
  • Data contradiction analysis : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for target protein expression) .

Advanced: How do structural modifications (e.g., substituents on the indole or triazole moieties) influence biological activity?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro (–NO₂) or chloro (–Cl) substituents on the phenyl ring enhance bioactivity by increasing electrophilicity and improving target binding. For example, 6c (3-NO₂ derivative) showed 2.5-fold higher inhibition than 6a (unsubstituted) in enzyme assays .
  • Steric effects : Bulky substituents (e.g., naphthyl) on the triazole may reduce activity due to steric hindrance, as seen in reduced potency of 7a compared to 6a .
  • Hydrogen-bonding motifs : The acetamide –NH group is critical for interactions with kinase ATP pockets. Methylation of –NH abolishes activity in analogs .

Experimental Design: How can reaction conditions be optimized to improve regioselectivity and yield in CuAAC synthesis?

Answer:

  • Catalyst optimization : Replace Cu(OAc)₂ with CuSO₄·5H₂O/sodium ascorbate for milder conditions and reduced side products .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) favor 1,4-selectivity, while aqueous tert-butanol improves solubility of azide/alkyne precursors .
  • Temperature control : Lower temperatures (0–5°C) slow reaction kinetics, favoring the thermodynamically stable 1,4-isomer .
  • Work-up protocols : Use preparative HPLC to separate regioisomers when selectivity is <90% .

Advanced: What strategies are employed to enhance the compound’s metabolic stability in preclinical studies?

Answer:

  • Isotopic labeling : Incorporate deuterium at metabolically labile sites (e.g., –CH₂– groups) to slow CYP450-mediated degradation .
  • Prodrug design : Mask the acetamide –NH as a tert-butyl carbamate to improve oral bioavailability, with enzymatic cleavage in target tissues .
  • In vitro microsomal assays : Compare hepatic clearance rates of analogs using human liver microsomes (HLMs) to prioritize compounds with t₁/₂ > 60 minutes .

Advanced: How are computational tools integrated into the study of this compound’s mechanism of action?

Answer:

  • Pharmacophore modeling : Identify essential features (e.g., triazole ring, chloroindole) for target engagement using software like Schrödinger Phase .
  • MD simulations : Simulate binding to Bcl-2/Mcl-1 over 100 ns to assess complex stability and identify critical residue interactions (e.g., π-π stacking with Phe101) .
  • QSAR studies : Correlate substituent Hammett constants (σ) with bioactivity to guide synthetic prioritization .

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